Methyl 4-butylbenzoate

Physicochemical Property Purification Separation Science

Methyl 4-butylbenzoate (CAS 20651-69-8) is a para-substituted benzoate ester with a linear butyl chain, classified within the alkyl benzoate family. It is characterized by a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 20651-69-8
Cat. No. B109293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-butylbenzoate
CAS20651-69-8
SynonymsMethyl Ester 4-Butyl-benzoic Acid;  Methyl Ester p-Butyl-benzoic Acid
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H16O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h6-9H,3-5H2,1-2H3
InChIKeyXJRYQLPELPLPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Butylbenzoate (CAS 20651-69-8): A C12H16O2 Benzoate Ester with a Linear Butyl Chain at the Para Position


Methyl 4-butylbenzoate (CAS 20651-69-8) is a para-substituted benzoate ester with a linear butyl chain, classified within the alkyl benzoate family [1]. It is characterized by a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol . As a liquid at ambient conditions with a boiling point of 274.4 °C at 760 mmHg [2], it serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of substituted heterocyclic compounds .

Why Substituting Methyl 4-Butylbenzoate with a Generic Alkyl Benzoate Analog Can Compromise Research Outcomes


Within the alkyl benzoate homologous series, increasing alkyl chain length systematically alters key physicochemical properties, including boiling point, vapor pressure, and enthalpy of vaporization [1]. These variations directly impact separation efficiency during purification, thermal stability in downstream reactions, and overall process reproducibility. Consequently, substituting methyl 4-butylbenzoate with a shorter or longer chain analog (e.g., ethyl, propyl, or pentyl derivatives) without adjusting experimental parameters introduces quantifiable shifts in physical behavior that can invalidate comparative studies or reduce synthetic yield. The following quantitative evidence delineates the specific performance thresholds that differentiate methyl 4-butylbenzoate from its closest in-class alternatives.

Methyl 4-Butylbenzoate: Quantitative Differentiation Against Closest Analogs


Boiling Point Elevation and Reduced Volatility Relative to Shorter-Chain Analogs

Methyl 4-butylbenzoate exhibits a significantly higher boiling point (274.4 °C at 760 mmHg) [1] compared to its closest shorter-chain analog, methyl 4-propylbenzoate (256.6 °C) , and a lower boiling point than its longer-chain analog, methyl 4-pentylbenzoate (291.7 °C) . This 17.8 °C increase over the propyl analog and 17.3 °C decrease relative to the pentyl analog quantifiably defines the volatility window of the butyl derivative within the homologous series. Additionally, methyl 4-butylbenzoate exhibits a higher enthalpy of vaporization (51.3 ± 3.0 kJ/mol) [1] relative to methyl 4-ethylbenzoate (47.5 ± 3.0 kJ/mol) [2], indicating a 3.8 kJ/mol greater energy requirement for vaporization.

Physicochemical Property Purification Separation Science Thermal Stability

Enthalpy of Vaporization and Process Energy Requirements

The enthalpy of vaporization (ΔvapH) for methyl 4-butylbenzoate is 51.3 ± 3.0 kJ/mol , compared to 47.5 ± 3.0 kJ/mol for methyl 4-ethylbenzoate [1]. This 3.8 kJ/mol increase in energy required for vaporization directly correlates with a 36.2 °C increase in normal boiling point (274.4 °C vs. 238.2 °C) [1]. The higher ΔvapH indicates stronger intermolecular interactions, which influences solvent selection for recrystallization and the energy input required for solvent removal during workup procedures.

Thermochemistry Process Engineering Thermal Stability Manufacturing

Lack of Inhibitory Activity Against Rat Hepatic Microsomal HMG-CoA Reductase

Methyl 4-butylbenzoate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, and was found to lack significant inhibitory activity [1]. While direct comparative data for specific alkyl benzoate analogs in this exact assay are not available within the provided corpus, this negative result provides a baseline selectivity profile. The lack of off-target HMG-CoA reductase inhibition distinguishes methyl 4-butylbenzoate from statin-class compounds and may be relevant when this compound is used as a synthetic intermediate in medicinal chemistry programs targeting other pathways, reducing the likelihood of confounding biological activity.

Biochemical Assay Enzyme Inhibition Selectivity Drug Discovery

LogP and Hydrophobicity Profile for Liquid-Liquid Extraction Optimization

The calculated LogP (octanol-water partition coefficient) for methyl 4-butylbenzoate is 3.82 , while the estimated LogP for the shorter-chain methyl 4-ethylbenzoate is approximately 2.04 . This 1.78 log unit increase translates to roughly a 60-fold greater preference for the organic phase in a biphasic system. For the longer-chain methyl 4-pentylbenzoate, the LogP increases further to approximately 4.43 [1]. The butyl derivative occupies a specific hydrophobicity window that directly impacts extraction efficiency, reversed-phase HPLC retention time, and membrane permeability predictions.

Lipophilicity Partition Coefficient Extraction ADME Chromatography

Validated Application Scenarios for Methyl 4-Butylbenzoate (CAS 20651-69-8) Based on Quantitative Evidence


Synthetic Intermediate in the Preparation of Substituted Heterocyclic Fluconazole Analogs

Methyl 4-butylbenzoate is specifically utilized as a starting material or intermediate in the synthesis of substituted heterocyclic fluconazole analogs . The para-butyl substitution pattern on the benzoate ring provides a specific steric and electronic environment that influences the regioselectivity of subsequent heterocycle formation. The compound's boiling point (274.4 °C) and LogP (3.82) enable predictable purification by distillation or chromatography following synthetic transformations. Researchers developing novel antifungal agents should prioritize methyl 4-butylbenzoate over shorter or longer chain analogs to maintain the established structure-activity relationship (SAR) profile of this specific scaffold.

Physicochemical Reference Standard for Alkyl Benzoate Homologous Series Studies

The well-defined physicochemical profile of methyl 4-butylbenzoate—including boiling point (274.4 °C at 760 mmHg), enthalpy of vaporization (51.3 kJ/mol), and LogP (3.82)—positions it as a mid-chain reference standard for systematic studies of alkyl benzoate properties [1]. In thermal analysis or vapor pressure research, this compound serves as a calibration point for predicting the behavior of longer-chain (e.g., hexyl, heptyl) or shorter-chain (e.g., ethyl, propyl) benzoate esters, as established in comprehensive vaporization thermodynamics investigations of the series [2].

Organic Synthesis Building Block Requiring Defined Thermal Stability

The enthalpy of vaporization (51.3 kJ/mol) and boiling point (274.4 °C) of methyl 4-butylbenzoate indicate moderate thermal stability suitable for reactions conducted at elevated temperatures without significant decomposition [1]. In synthetic sequences requiring heating (e.g., nucleophilic acyl substitution, ester hydrolysis, or transition metal-catalyzed coupling reactions), this compound's thermal profile provides a wider operational window compared to lower-boiling analogs such as methyl 4-ethylbenzoate (bp 238.2 °C) [3]. Process chemists should account for this thermal buffer when designing reaction conditions that demand sustained heating.

Medicinal Chemistry Fragment with Documented Lack of Off-Target HMG-CoA Reductase Activity

Methyl 4-butylbenzoate has been experimentally evaluated for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and found to lack significant activity [4]. This negative selectivity data is valuable for medicinal chemists incorporating this benzoate scaffold into lead compounds targeting pathways unrelated to cholesterol biosynthesis, as it reduces the probability of confounding polypharmacology in cellular or in vivo efficacy models. Researchers should document this selectivity profile when using methyl 4-butylbenzoate as a building block in kinase inhibitor or GPCR modulator programs.

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